molecular formula C26H26N4O B10917947 1-benzyl-3-cyclopropyl-6-ethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3-cyclopropyl-6-ethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10917947
M. Wt: 410.5 g/mol
InChI Key: OJERGSLIQVOIAK-UHFFFAOYSA-N
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Description

1-benzyl-3-cyclopropyl-6-ethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-cyclopropyl-6-ethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization at various positions. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.

    Functionalization: Introduction of the benzyl, cyclopropyl, ethyl, and N-(2-methylphenyl) groups through various reactions such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-cyclopropyl-6-ethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-benzyl-3-cyclopropyl-6-ethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-cyclopropyl-6-ethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-benzyl-3-cyclopropyl-6-ethyl-N-(2-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-benzyl-3-cyclopropyl-6-ethyl-N-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

1-benzyl-3-cyclopropyl-6-ethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

1-benzyl-3-cyclopropyl-6-ethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H26N4O/c1-3-20-15-21(26(31)28-22-12-8-7-9-17(22)2)23-24(19-13-14-19)29-30(25(23)27-20)16-18-10-5-4-6-11-18/h4-12,15,19H,3,13-14,16H2,1-2H3,(H,28,31)

InChI Key

OJERGSLIQVOIAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NC5=CC=CC=C5C

Origin of Product

United States

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